

Application Notes and Protocols for Ester-C® in Immunology Research

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Compound of Interest

Compound Name: Ester C

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Introduction

Ester-C®, a patented form of vitamin C, is a unique complex of calcium ascorbate and its metabolites, such as calcium threonate, dehydroascorbate, and others.[1][2] In the field of immunology, its primary distinction lies in its pharmacokinetic profile. Research indicates that Ester-C® leads to a higher concentration and longer retention of vitamin C within leukocytes—the body's immune cells—compared to standard ascorbic acid.[2][3][4][5][6] This enhanced bioavailability within immune cells suggests that Ester-C® may offer a more sustained impact on immune function.[1]

These application notes provide an overview of the immunological relevance of Ester-C®, supported by quantitative data, and offer detailed protocols for researchers to investigate its effects on various aspects of the immune system.

Key Immunological Applications of Ester-C®

Enhanced Leukocyte Vitamin C Levels

The hallmark of Ester-C® in an immunological context is its ability to be retained in leukocytes for up to 24 hours.[3][4] This sustained elevation of intracellular vitamin C is significant because immune cells, such as neutrophils and lymphocytes, have high requirements for this nutrient to perform their functions, including proliferation, differentiation, and protection against oxidative stress.

Modulation of T-Cell Function

Vitamin C is a crucial cofactor in the maturation and function of T-cells. It influences their development by acting as a cofactor for enzymes, including those in the Ten-Eleven Translocation (TET) family, which are involved in epigenetic regulation through DNA demethylation. This process is vital for the expression of genes that guide T-cell differentiation and function. The sustained presence of vitamin C from Ester-C® in T-cells could therefore support more robust and prolonged T-cell-mediated immune responses.

Support of B-Cell to Plasma Cell Differentiation

Recent studies have highlighted the role of vitamin C in enhancing the differentiation of B-cells into antibody-secreting plasma cells. This is also linked to its function as a cofactor for TET enzymes, which facilitate the demethylation of the Prdm1 gene promoter, a key step in plasma cell development. By maintaining higher intracellular vitamin C levels, Ester-C® may contribute to a more efficient humoral immune response.

Regulation of Cytokine Production

Vitamin C has been shown to modulate the production of various cytokines. It can decrease the production of pro-inflammatory cytokines like IL-6 and TNF- α in certain contexts, while in others, it may enhance the production of cytokines involved in antiviral responses, such as interferon.^{[7][8][9]} The ability of Ester-C® to provide a longer-lasting supply of vitamin C to immune cells could lead to more stable regulation of cytokine profiles during an immune response.

Data Presentation

The following tables summarize the quantitative data from a key clinical study comparing the effects of a single 1000 mg dose of Ester-C® (EC) versus Ascorbic Acid (AA) and placebo (PL) on plasma and leukocyte vitamin C concentrations in healthy adults.^{[2][6]}

Table 1: Plasma Vitamin C Pharmacokinetics^{[2][6]}

Parameter	Ester-C® (EC)	Ascorbic Acid (AA)	Placebo (PL)	p-value (EC vs. AA)	p-value (EC vs. PL)
C _{max} (µg/mL)	7.73 ± 3.12	6.37 ± 2.26	1.83 ± 2.07	0.039	<0.001
AUC _{0–24h} (µg·h/mL)	85.01 ± 42.39	73.15 ± 40.68	-5.01 ± 49.47	Not Significant	<0.001

C_{max}: Maximum plasma concentration. AUC_{0–24h}: Area under the curve from 0 to 24 hours.

Table 2: Leukocyte Vitamin C Concentration Changes from Baseline[2][6]

Time Point	Group	Mean Change from Baseline (µg/10 ⁸ cells)	Percent Change from Baseline (%)	p-value (EC vs. AA) for % Change
8 hours	Ester-C®	2.5 ± 8.6	13.9 ± 35.8	0.028
	Ascorbic Acid	-1.1 ± 10.1	-3.9 ± 37.8	
	Placebo	-1.5 ± 6.9	-4.6 ± 28.1	
24 hours	Ester-C®	4.3 ± 8.7	22.8 ± 45.1	0.034
	Ascorbic Acid	-1.3 ± 8.4	-2.1 ± 38.4	
	Placebo	-1.9 ± 7.9	-6.8 ± 30.2	

Data are presented as mean ± standard deviation. Bolded p-values indicate statistical significance.

Experimental Protocols

Protocol 1: In Vitro Treatment of Immune Cells with Ester-C®

Objective: To prepare Ester-C® for use in cell culture to study its effects on immune cell function (e.g., proliferation, cytokine production, differentiation).

Materials:

- Ester-C® powder or tablets
- Sterile, deionized water or cell culture medium (e.g., RPMI-1640)
- 0.22 µm sterile syringe filter
- Sterile conical tubes

Procedure:

- Preparation of Stock Solution:
 - Accurately weigh the desired amount of Ester-C® powder. If using tablets, crush them into a fine powder using a sterile mortar and pestle.
 - Dissolve the powder in a known volume of sterile deionized water or cell culture medium to create a concentrated stock solution (e.g., 100 mg/mL). As Ester-C® is pH neutral, pH adjustment is typically not required.
 - Gently vortex or sonicate until the solution is fully dissolved.
- Sterilization:
 - Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
- Working Solution Preparation:
 - Dilute the sterile stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 50 µg/mL, 100 µg/mL, 250 µg/mL).
 - Prepare fresh working solutions for each experiment to ensure stability.
- Cell Treatment:

- Add the prepared working solutions of Ester-C® to your cultured immune cells (e.g., PBMCs, isolated T-cells, or B-cells).
- Include appropriate controls, such as a vehicle control (medium only) and an ascorbic acid control at an equimolar concentration to Ester-C®.
- Incubate the cells for the desired time period before proceeding with downstream functional assays.

Protocol 2: Analysis of Leukocyte Vitamin C Concentration by HPLC

Objective: To quantify the intracellular vitamin C concentration in leukocytes following in vivo supplementation or in vitro treatment with Ester-C®.

Materials:

- Whole blood collected in heparinized tubes
- Ficoll-Paque or other density gradient medium
- Phosphate-buffered saline (PBS)
- Red blood cell (RBC) lysis buffer
- Metaphosphoric acid (MPA) solution
- HPLC system with UV detection
- Ascorbic acid standard

Procedure:

- Leukocyte Isolation:
 - Dilute whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
- Wash the cells with PBS and centrifuge at 250 x g for 10 minutes.
- If total leukocytes are required, use RBC lysis buffer on the whole blood sample according to the manufacturer's instructions.
- Sample Preparation for HPLC:
 - Resuspend the leukocyte pellet in a known volume of PBS and count the cells.
 - Centrifuge to pellet the cells and remove the supernatant.
 - Lyse the cells by adding a cold solution of 10% MPA.
 - Vortex vigorously and incubate on ice for 10 minutes.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
 - Collect the supernatant for HPLC analysis.
- HPLC Analysis:
 - Inject the supernatant into an HPLC system equipped with a C18 column.
 - Use a mobile phase appropriate for ascorbic acid separation (e.g., an aqueous buffer with a low pH).
 - Detect ascorbic acid using a UV detector at approximately 245-254 nm.
 - Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of ascorbic acid.
 - Normalize the results to the cell count to express the concentration as μg of vitamin C per 10^8 cells.

Protocol 3: Neutrophil Phagocytosis Assay

Objective: To assess the effect of Ester-C® on the phagocytic capacity of neutrophils.

Materials:

- Isolated neutrophils
- Ester-C® and ascorbic acid working solutions
- Fluorescently labeled particles (e.g., zymosan or E. coli bioparticles)
- Quenching solution (e.g., trypan blue)
- Flow cytometer or fluorescence microscope

Procedure:

- Neutrophil Isolation and Treatment:
 - Isolate neutrophils from whole blood using density gradient centrifugation followed by RBC lysis.
 - Pre-incubate the isolated neutrophils with Ester-C®, ascorbic acid, or a vehicle control at desired concentrations for a specified time (e.g., 1-4 hours).
- Phagocytosis:
 - Add the fluorescently labeled particles to the neutrophil suspension at a predetermined ratio (e.g., 10:1 particles to cells).
 - Incubate at 37°C for 30-60 minutes to allow for phagocytosis. Include a negative control incubated at 4°C to prevent active uptake.
- Quenching of Extracellular Fluorescence:
 - Add a quenching solution, such as trypan blue, to quench the fluorescence of particles that are attached to the outside of the cells but not internalized.

- Analysis:
 - Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized particles.
 - Alternatively, visualize and quantify the uptake using a fluorescence microscope.
 - Calculate the phagocytic index or the percentage of phagocytosing cells for each treatment group.

Protocol 4: Cytokine Production Assay (ELISA)

Objective: To measure the effect of Ester-C® on the production of specific cytokines (e.g., IL-6, TNF- α , IFN- γ) by immune cells.

Materials:

- PBMCs or other immune cell populations
- Ester-C® and ascorbic acid working solutions
- Cell stimulant (e.g., lipopolysaccharide [LPS] for monocytes, phytohemagglutinin [PHA] for T-cells)
- Commercially available ELISA kit for the cytokine of interest
- Microplate reader

Procedure:

- Cell Culture and Stimulation:
 - Plate PBMCs at a density of 1×10^6 cells/mL in a 96-well plate.
 - Treat the cells with various concentrations of Ester-C®, ascorbic acid, or a vehicle control.
 - Add the appropriate stimulant (e.g., LPS at 1 μ g/mL) to the wells to induce cytokine production.

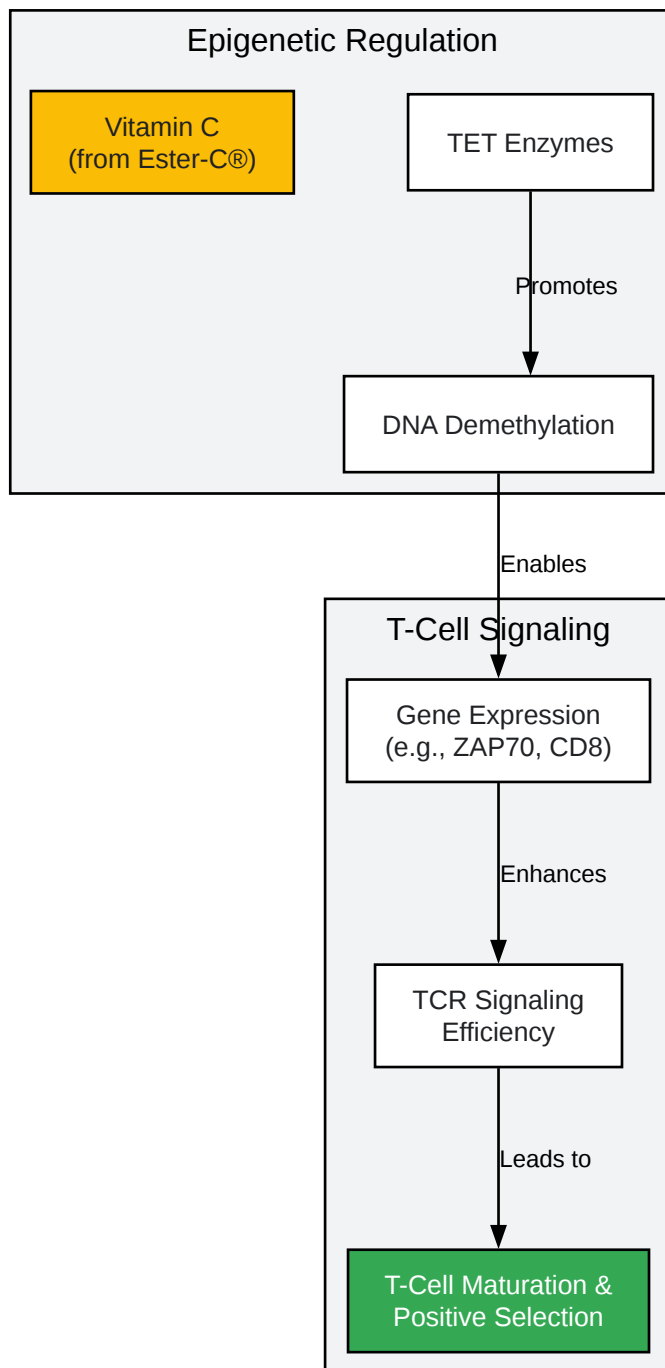
- Incubate for 24-48 hours at 37°C in a CO₂ incubator.
- Sample Collection:
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the cell culture supernatant, which contains the secreted cytokines.
- ELISA:
 - Perform the ELISA according to the manufacturer's protocol. This typically involves:
 - Coating the plate with a capture antibody.
 - Adding the collected supernatants and standards.
 - Adding a detection antibody.
 - Adding an enzyme conjugate (e.g., streptavidin-HRP).
 - Adding a substrate to develop a colorimetric signal.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Generate a standard curve and calculate the concentration of the cytokine in each sample (in pg/mL or ng/mL).

Signaling Pathways and Experimental Workflows

Vitamin C's Role in T-Cell Maturation and Activation

Vitamin C influences T-cell maturation through epigenetic mechanisms. As a cofactor for TET enzymes, it facilitates the demethylation of DNA, leading to the expression of genes like ZAP70 and CD8, which are crucial for T-cell signaling and development.

Vitamin C in T-Cell Maturation and Activation

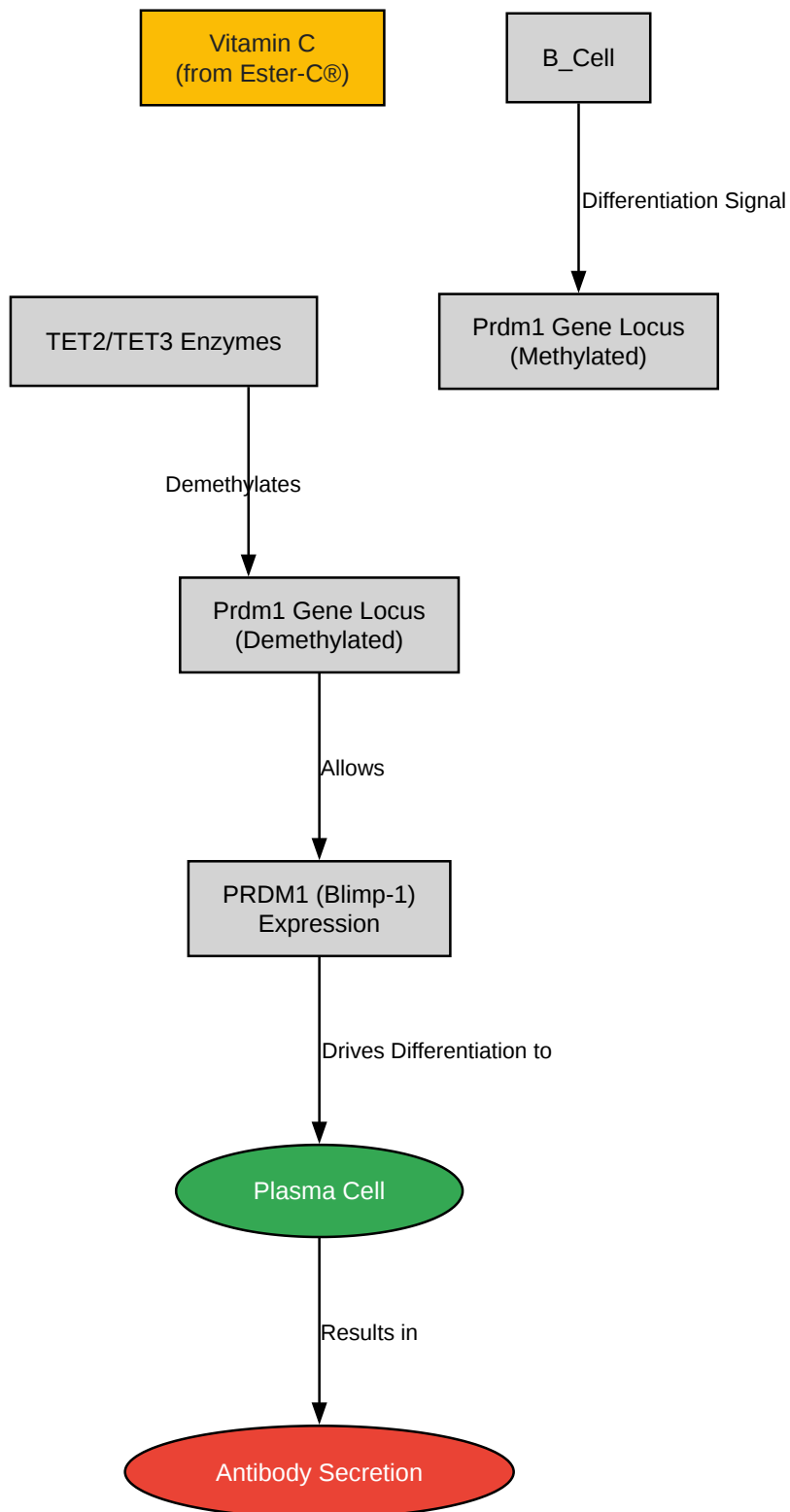
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Vitamin C as a cofactor for TET enzymes in T-cell development.

Vitamin C's Role in B-Cell to Plasma Cell Differentiation

Vitamin C enhances the differentiation of B-cells into plasma cells by acting as a cofactor for TET enzymes, which demethylate the promoter of the Prdm1 gene. The expression of PRDM1 (also known as Blimp-1) is a critical step in committing a B-cell to the plasma cell lineage, leading to antibody production.

Vitamin C in B-Cell to Plasma Cell Differentiation

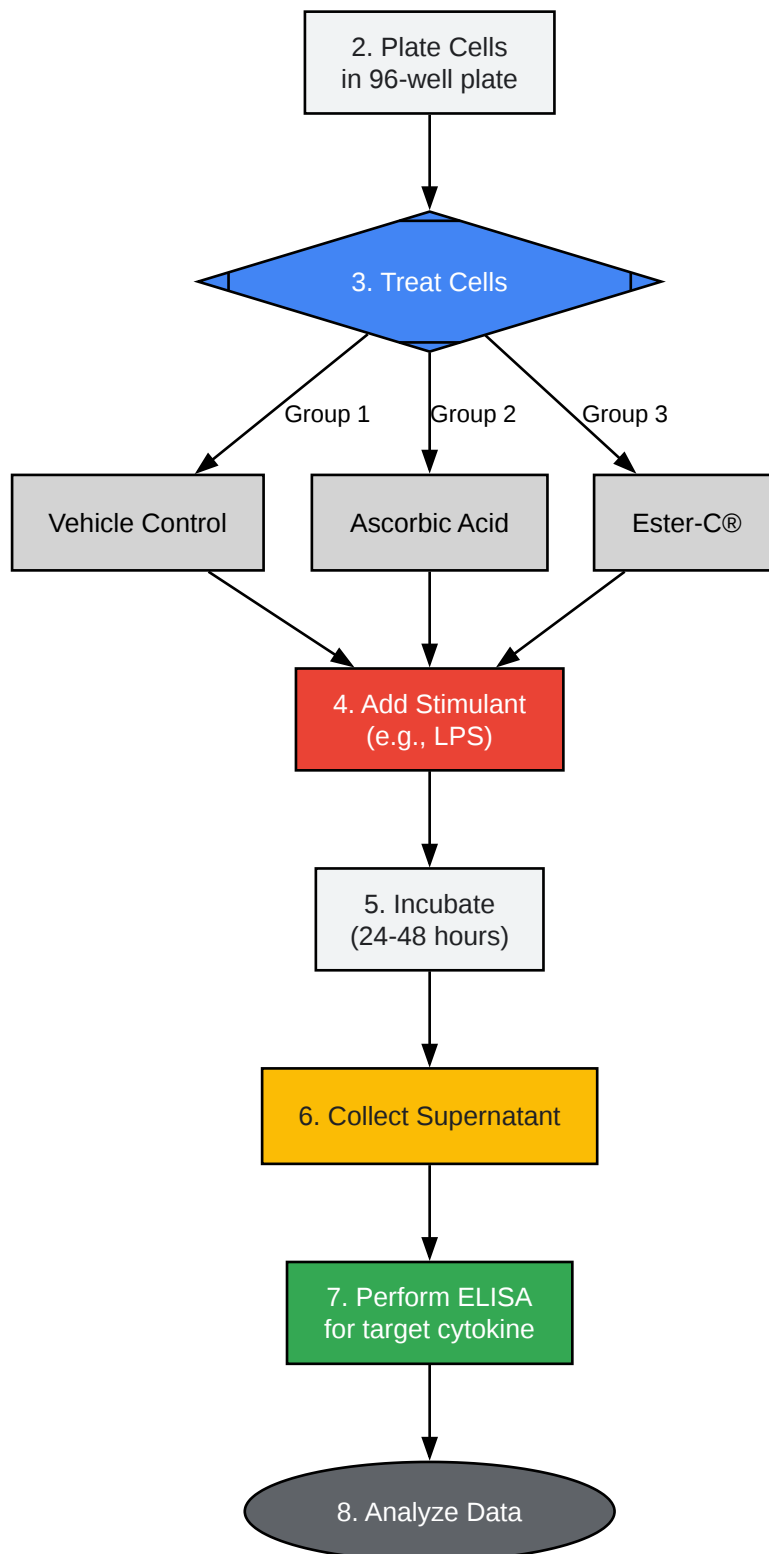
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Epigenetic regulation of B-cell differentiation by Vitamin C.

Experimental Workflow: Comparing Ester-C® and Ascorbic Acid on Cytokine Production

The following diagram illustrates a typical workflow for an in vitro experiment designed to compare the effects of Ester-C® and ascorbic acid on cytokine production in immune cells.

Workflow: In Vitro Cytokine Production Assay

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Workflow for comparing the effects of Ester-C® and Ascorbic Acid.

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